molecular formula C12H25ClN2O2 B2620682 tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride CAS No. 2227199-12-2

tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride

Cat. No.: B2620682
CAS No.: 2227199-12-2
M. Wt: 264.79
InChI Key: XPDXPOIMKCDYNY-PTJGOQBISA-N
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Description

tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate; hydrochloride is a hydrochloride salt of a carbamate-protected cyclohexylamine derivative. The compound features a cis-configured cyclohexane ring with amino and methyl substituents at the 1- and 4-positions, respectively. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability and facilitating synthetic manipulation. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of bioactive molecules targeting receptors or enzymes where stereochemistry and lipophilicity are critical . Its hydrochloride form improves aqueous solubility, a key advantage in drug formulation.

Properties

IUPAC Name

tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12;/h9H,5-8,13H2,1-4H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDXPOIMKCDYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Reaction Types and Mechanisms

tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride (CAS 2227199-12-2) participates in reactions typical of carbamates and cyclohexylamine derivatives. Key reaction pathways include:

Decarboxylative Amination

The compound can undergo intramolecular decarboxylative amination under basic conditions. For example, cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) at 100°C facilitates this reaction, yielding alkylamines as primary products. A gram-scale synthesis achieved a 76% yield under optimized conditions .

Reaction Conditions Table

ParameterDetails
BaseCs₂CO₃ (1.0 equiv)
SolventMeCN
Temperature100°C
Reaction Time1 hour
Yield (Gram Scale)76%

Acid/Base-Mediated Deprotection

The tert-butyl carbamate (Boc) group is cleavable under acidic conditions (e.g., HCl in dioxane) or via basic hydrolysis. This reaction regenerates the free amine, critical for further functionalization in drug synthesis .

Nucleophilic Substitution

The cyclohexylamine moiety can act as a nucleophile, reacting with electrophiles such as acyl chlorides or alkyl halides. For example, reactions with benzoyl chloride in dichloromethane (CH₂Cl₂) produce acylated derivatives .

Oxidation and Reduction

While direct data on oxidation/reduction of this compound is limited, analogous carbamates undergo:

  • Oxidation : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the amine group to nitro or hydroxylamine derivatives.

  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the carbamate to secondary amines .

Stability Under Reaction Conditions

The hydrochloride salt form enhances stability during storage but requires neutralization (e.g., with Cs₂CO₃) before participating in base-sensitive reactions .

Reaction Optimization Insights

  • Solvent Effects : MeCN outperformed toluene and THF in decarboxylative amination due to better solubility and thermal stability .

  • Base Selection : Cs₂CO₃ provided superior yields compared to K₂CO₃ or Et₃N, likely due to its strong basicity and compatibility with the carbamate group .

Byproducts and Side Reactions

Side products may arise from:

  • Over-oxidation : Excess H₂O₂ can lead to N-oxide formation.

  • Incomplete Deprotection : Residual Boc groups may persist if acidic conditions are insufficient .

Industrial and Synthetic Relevance

The compound’s reactivity makes it valuable in:

  • Peptide Synthesis : As a protected amine intermediate.

  • Pharmaceutical Intermediates : For generating bioactive amines via scalable decarboxylation .

Scientific Research Applications

Antidepressant Activity

Research has indicated that this compound may exhibit antidepressant-like effects. In animal models, particularly rodent forced swim tests, administration of the compound resulted in a significant reduction in immobility time, suggesting an increase in locomotor activity and potential antidepressant effects.

Data Table: Antidepressant Activity

Study TypeModel UsedEffect Observed
Rodent StudyForced Swim TestReduced immobility time
Randomized Controlled TrialMiceSignificant decrease in depression-like behavior

Neuroprotective Properties

In vitro studies have demonstrated that tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride can protect neuronal cells from oxidative stress-induced apoptosis. The compound upregulates neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and growth.

Data Table: Neuroprotective Effects

Study TypeModel UsedEffect Observed
In Vitro StudyNeuronal CellsUpregulation of BDNF
Oxidative Stress ModelNeuronal Cell LinesReduced neuronal death

Analgesic Activity

The compound has also been evaluated for its analgesic properties. In controlled studies, it demonstrated significant pain relief in models of inflammatory pain, likely through the inhibition of cyclooxygenase (COX) enzymes.

Data Table: Analgesic Activity

Study TypeModel UsedEffect Observed
Pain ModelInflammatory PainSignificant pain relief

Case Study 1: Antidepressant Activity

A randomized controlled trial involving mice showed that the administration of this compound resulted in a statistically significant decrease in depression-like behavior compared to the control group. This suggests potential for further exploration in clinical settings.

Case Study 2: Neuroprotective Effects

A study published in the Journal of Neurochemistry reported that the compound significantly reduced neuronal death in models of oxidative stress by modulating signaling pathways associated with cell survival. The findings support its potential therapeutic application in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

tert-butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride (CAS: 1426425-30-0)

  • Structure: Features a 4-amino-4-methylcyclohexane ring (non-cis configuration).
  • Molecular Formula : C₁₂H₂₅ClN₂O₂; Molecular Weight : 264.79 g/mol.
  • Key Differences: Unlike the target compound, the amino and methyl groups are both at the 4-position, eliminating stereochemical complexity. This structural simplicity may reduce synthetic challenges but limit conformational diversity in binding interactions.
  • Applications : Used in peptide mimetics and kinase inhibitors .

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate derivatives

  • Example: trans-4-Aminocyclohexylmethyl-Boc derivatives (CAS: 866548-92-7).
  • Structure : Substitutes a methylene group between the cyclohexane and carbamate, increasing flexibility.
  • Key Differences : The extended linker enhances spatial adaptability in drug-receptor interactions, making it suitable for protease inhibitors .

Small-Ring Systems

tert-butyl N-[cis-2-aminocyclopropyl]carbamate; hydrochloride (CAS: 445479-35-6)

  • Structure: Cyclopropane ring with cis-2-amino substituents.
  • Molecular Formula : C₈H₁₆ClN₂O₂; Molecular Weight : 208.69 g/mol.
  • Key Differences : The strained cyclopropane ring increases reactivity, enabling participation in ring-opening reactions. However, reduced stability under acidic conditions compared to cyclohexane derivatives.
  • Applications : Intermediate in strained ring-containing antibiotics or antivirals .

tert-butyl (azetidin-3-yl)carbamate hydrochloride (CAS: 217806-26-3)

  • Structure : Azetidine (four-membered ring) with a Boc-protected amine.
  • Molecular Formula : C₈H₁₆ClN₂O₂; Molecular Weight : 208.69 g/mol.
  • Key Differences : Azetidine’s smaller ring introduces ring strain, enhancing electrophilicity. This property is exploited in covalent inhibitor design (e.g., kinase inhibitors).
  • Physicochemical Properties : Boiling point: 303°C; storage requires protection from moisture .

Aliphatic Chain Analogs

tert-butyl (6-aminohexyl)carbamate hydrochloride (CAS: 216961-61-4)

  • Structure : Linear hexyl chain with terminal Boc-protected amine.
  • Molecular Formula : C₁₁H₂₃ClN₂O₂; Molecular Weight : 258.77 g/mol.
  • Key Differences : The flexible chain improves solubility in polar solvents but reduces target specificity compared to rigid cyclohexyl systems.
  • Applications : Used in linker chemistry for antibody-drug conjugates .

Bicyclic and Spirocyclic Derivatives

tert-butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate hydrochloride (CAS: 2155852-24-5)

  • Structure : Spirocyclic system combining oxa- and aza-rings.
  • Molecular Formula : C₁₃H₂₅ClN₂O₃; Molecular Weight : 292.8 g/mol.
  • Key Differences : The spiro architecture imposes a unique three-dimensional conformation, enhancing selectivity for G-protein-coupled receptors (GPCRs).
  • Synthesis : Requires advanced methods for spirocycle formation, such as intramolecular cyclization .

tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)

  • Structure : Bicyclo[4.1.0]heptane core with a bridgehead amine.
  • Key Differences : The bicyclic framework enhances metabolic stability, making it suitable for CNS-targeted drugs .

Structural and Functional Analysis

Stereochemical Impact

  • The cis configuration in the target compound introduces stereochemical constraints, which can improve binding affinity to chiral targets (e.g., enzymes) but complicates synthesis. In contrast, trans or non-adjacent substituents (e.g., 4-amino-4-methylcyclohexyl) simplify synthesis but offer fewer conformational options .

Physicochemical Properties

  • Lipophilicity : Cyclohexane derivatives (e.g., target compound) exhibit higher logP values than azetidine or cyclopropane analogs, favoring membrane permeability.
  • Solubility: Hydrochloride salts universally enhance aqueous solubility; e.g., tert-butyl (azetidin-3-yl)carbamate hydrochloride’s solubility is critical for intravenous formulations .

Biological Activity

Tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride (CAS Number: 2227199-12-2) is a chemical compound with significant implications in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications based on diverse research findings.

  • Molecular Formula : C12H25ClN2O2
  • Molecular Weight : 264.79 g/mol
  • Purity : ≥97%
  • Storage Conditions : Store at room temperature under an argon atmosphere to prevent degradation.

Research indicates that tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride acts as a partial agonist at dopamine D2 receptors. This compound has been shown to exhibit biased signaling, selectively activating certain downstream pathways while inhibiting others. For instance, modifications to the structure of the compound have demonstrated varying degrees of potency and efficacy in activating G protein-coupled receptor pathways, particularly the Gi/o and β-arrestin pathways.

Case Studies

  • Dopamine Receptor Agonism :
    • A study highlighted that modifications to the compound's structure significantly affected its potency. For example, switching from a trans to a cis configuration resulted in a notable decrease in both potency and efficacy in G protein signaling pathways (G i/o: EC50 = 3 nM; Emax = 48%) compared to its trans counterpart .
  • Comparative Analysis :
    • A comparative study of various derivatives showed that the tert-butyl group enhances activity in β-arrestin2 recruitment assays, with an EC50 of 195 nM and Emax of 52%, outperforming other alkyl groups like isopropyl and ethyl .

Research Findings

Table 1 summarizes the biological activity data for various derivatives of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate:

CompoundEC50 (nM)Emax (%)Pathway
Original Compound348G i/o
Modified Compound A1770β-arrestin
Modified Compound B3359G i/o
Modified Compound C1466β-arrestin

This table illustrates how structural modifications can lead to significant differences in biological activity.

Pharmacological Potential

The unique properties of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride position it as a candidate for developing treatments targeting neurological disorders, particularly those involving dopamine dysregulation such as schizophrenia and Parkinson's disease.

Future Research Directions

Further studies are needed to:

  • Explore the full pharmacokinetic profile of this compound.
  • Investigate its effects in vivo to assess therapeutic potential.
  • Understand the long-term implications of biased agonism on receptor signaling.

Q & A

Basic Research Questions

Q. What are common synthetic routes for tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride?

  • Methodology : The synthesis typically involves carbamate protection of the amine group using tert-butoxycarbonyl (Boc) reagents. For the cis isomer, stereochemical control is critical. A stepwise approach includes:

Cyclohexane functionalization : Introduce the amino and methyl groups at the 4-position of the cyclohexane ring.

Boc protection : React with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to form the carbamate .

HCl salt formation : Treat with HCl in a solvent like ethyl acetate or methanol to precipitate the hydrochloride salt .

  • Key challenges : Ensuring regioselectivity for the cis configuration and minimizing racemization during deprotection.

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cis stereochemistry by analyzing coupling constants (e.g., axial-equatorial proton interactions in the cyclohexane ring) .
  • X-ray crystallography : For absolute configuration validation, SHELX software (e.g., SHELXL) is widely used for structure refinement .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cis isomer?

  • Stereochemical control :

  • Temperature : Lower temperatures (0–5°C) during cyclization reduce thermal randomization of the cyclohexane ring .
  • Catalysts : Chiral auxiliaries or transition-metal catalysts (e.g., Ru-based) can enhance diastereoselectivity .
    • Data-driven optimization : Use Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., THF vs. DCM), reaction time, and Boc reagent stoichiometry .

Q. What factors influence the stability of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride in solution?

  • pH sensitivity : The Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Stabilize solutions near neutral pH with buffers (e.g., phosphate buffer) .
  • Light and temperature : Store in amber vials at 2–8°C to prevent photodegradation and thermal decomposition .

Q. How to address discrepancies in reported solubility data for this compound?

  • Method validation : Compare solubility measurements using standardized protocols (e.g., shake-flask method vs. HPLC).
  • Purity assessment : Impurities (e.g., residual solvents or trans isomers) can alter solubility. Use HPLC with a chiral column to verify enantiomeric excess .
  • Environmental factors : Document temperature, humidity, and solvent lot variability during testing .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to resolve inconsistencies?

  • Bioassay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, serum concentration) across studies .
  • Metabolite interference : Analyze metabolites via LC-MS to rule out degradation products masking the parent compound’s activity .

Q. Divergent crystallographic data for the hydrochloride salt: What causes structural variations?

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) can arise from solvent of crystallization (e.g., water vs. ethanol). Use powder XRD to identify polymorphs .
  • Counterion effects : The chloride ion’s position relative to the carbamate group may vary. Refine structures using SHELXL with high-resolution data (R-factor < 0.05) .

Experimental Design Considerations

Q. What in silico tools are suitable for predicting the reactivity of this carbamate derivative?

  • Density Functional Theory (DFT) : Calculate transition-state energies for Boc deprotection or ring-conformational changes using Gaussian or ORCA .
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger .

Q. How to design a stability-indicating HPLC method for this compound?

  • Column selection : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA to resolve the cis isomer from degradation products.
  • Forced degradation : Expose the compound to heat (40°C), light (UV), and oxidative stress (H₂O₂) to validate method robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.